Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic small molecule belonging to the 3-hydroxybenzo[b]thiophene-2-carboxylate ester family. It features a benzo[b]thiophene core substituted with a chlorine atom at the 7-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-carboxylate position (molecular formula C₁₁H₉ClO₃S, molecular weight 256.71 g/mol).

Molecular Formula C11H9ClO3S
Molecular Weight 256.7
CAS No. 1825392-01-5
Cat. No. B2762458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
CAS1825392-01-5
Molecular FormulaC11H9ClO3S
Molecular Weight256.7
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O
InChIInChI=1S/C11H9ClO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3
InChIKeyVVZADVLESMRACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 1825392-01-5): Core Scaffold and Procurement Identity


Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic small molecule belonging to the 3-hydroxybenzo[b]thiophene-2-carboxylate ester family . It features a benzo[b]thiophene core substituted with a chlorine atom at the 7-position, a hydroxyl group at the 3-position, and an ethyl ester at the 2-carboxylate position (molecular formula C₁₁H₉ClO₃S, molecular weight 256.71 g/mol) . The compound is commercially available from multiple vendors with purities reaching 98% and is accompanied by batch-specific quality documentation including NMR, HPLC, and GC reports .

Workflow
Medicinal chemistry intermediate and SAR building block
Selection Context
Ethyl ester handle for amide library generation or controlled hydrolysis
Core Modification
7-Chloro substituent provides halogen vector for cross-coupling

Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate – Why In-Class Compounds Are Not Freely Interchangeable


Despite a shared 3-hydroxybenzo[b]thiophene core, small structural variations within this class produce quantitatively distinct physicochemical profiles that directly impact reactivity, formulation, and biological readouts. The 7-chloro substituent lowers the hydroxyl pKa by 0.40 units relative to the non-chlorinated ethyl ester , while replacing the ethyl ester with a methyl ester shifts both boiling point and density . These differences in ionization state, thermal stability, and molecular packing mean that substituting one analog for another without careful characterization can alter reaction yields, compound solubility, and biological assay outcomes. The evidence below quantifies the key differentiators that a scientific or industrial user must evaluate when selecting Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate over its closest alternatives.

Property
Target
Substitutes may shift
Hydroxyl ionization
pKa 7.07 (more acidic)
pKa 7.47 (non-chlorinated analog); ionized fraction drops ~22%
Thermal stability
Boiling point ~376 °C
Non-chlorinated ~344 °C; methyl ester ~365 °C; evaporative loss may increase
Solid-state packing
Density 1.443 g/cm³
Non-chlorinated 1.340 g/cm³; crystallinity and solubility may differ

Quantitative Differentiation Guide for Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (1825392-01-5)


Hydroxyl pKa Modulation by 7-Chloro Substitution: Ionization State at Physiological pH

The 7-chloro substituent decreases the pKa of the 3-hydroxy group by 0.40 log units compared to the non-chlorinated ethyl analog . At pH 7.4, the Henderson-Hasselbalch equation indicates that the target compound is approximately 22% more ionized (deprotonated) than its non-chlorinated comparator, which has direct implications for solubility, passive membrane permeability, and hydrogen-bonding capacity in biological environments.

Hydroxyl pKa shift
Head-to-head
ΔpKa = -0.40
Target: pKa 7.07
Non-chlorinated: pKa 7.47
Ionization state alters solubility and permeability readouts
Predicted values; experimental confirmation recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Boiling Point Elevation and Thermal Stability: Processing and Purification Advantage

The target compound exhibits a predicted boiling point of 376.3±37.0 °C , which is approximately 32 °C higher than the non-chlorinated ethyl ester (344.4±22.0 °C) and 11 °C higher than the methyl ester analog (365.3±37.0 °C) . The elevated boiling point reflects strengthened intermolecular interactions conferred by both the chlorine atom and the ethyl ester group, offering a wider operational window for distillation-based purification and reduced evaporative losses during high-temperature synthetic steps.

Boiling point elevation
Head-to-head
+32 °C vs non-chlorinated
+11 °C vs methyl ester
Target: 376.3 °C
Supports wider distillation and high-temperature processing window
Predicted at 760 mmHg; batch verification needed
Process Chemistry Purification Thermal Stability

Density and Molecular Packing Efficiency: Implications for Formulation and Crystallinity

With a predicted density of 1.443±0.06 g/cm³ , the target compound sits between the non-chlorinated ethyl analog (1.340±0.06 g/cm³) and the chlorinated methyl analog (1.504±0.06 g/cm³) . The 7.7% higher density versus the non-chlorinated compound and 4.1% lower density versus the methyl ester reflect the distinct packing contributions of the chlorine atom and the ester alkyl chain length. These differences can influence crystal lattice energy, melting behavior, and the mechanical properties of formulated solids.

Density comparison
Head-to-head
1.443 g/cm³
+7.7% vs non-chlorinated
-4.1% vs methyl analog
Packing efficiency may influence crystallinity and solid-form behavior
Predicted density; experimental solid-state data advised
Solid-State Chemistry Formulation Science Crystal Engineering

Class-Level 5-LOX/COX Dual Inhibitory Potential: Positioning as an Advanced Intermediate

Although no direct IC₅₀ data are available for the target compound itself, the 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold has been validated in primary literature as a privileged structure for dual 5-LOX/COX inhibition. Hansen et al. (2012) reported that structurally optimized 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives achieved submicromolar IC₅₀ values against both 5-LOX and COX-1 in vitro [1]. The target compound's ethyl ester can serve as a prodrug form or a versatile synthetic handle for amide and hydrazide library generation, while the 7-chloro substituent provides a potential vector for additional potency and selectivity tuning that is unavailable in the non-chlorinated analog.

5-LOX/COX potential
Class-level inference
Scaffold reported with submicromolar dual inhibition (literature)
Chlorinated ethyl ester provides differentiated starting point for med chem
No direct IC₅₀ data for this compound; head-to-head testing required
Anti-inflammatory Drug Discovery 5-Lipoxygenase Cyclooxygenase

High-Value Application Scenarios for Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (1825392-01-5)


Dual 5-LOX/COX Inhibitor Lead Optimization Programs

The 3-hydroxybenzo[b]thiophene-2-carboxylate scaffold has demonstrated submicromolar dual 5-LOX/COX-1 inhibition [1]. Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be employed as a key intermediate for synthesizing ester prodrugs or for amide coupling to generate focused compound libraries for anti-inflammatory drug discovery. The 7-chloro substituent and ethyl ester together provide physicochemical differentiation (pKa 7.07, density 1.443 g/cm³) that may influence target engagement and pharmacokinetic properties relative to non-halogenated or methyl ester analogs.

Physicochemical Property-Driven Candidate Selection

In early-stage drug discovery, the 7-chloro substitution lowers hydroxyl pKa to 7.07 compared to 7.47 for the non-chlorinated analog, increasing the ionized fraction at physiological pH by approximately 22%. This modulation, coupled with an intermediate density of 1.443 g/cm³ and a boiling point of 376.3 °C , makes the compound a suitable candidate when fine-tuning solubility, permeability, and thermal processability is required.

Synthetic Building Block for Structure-Activity Relationship (SAR) Studies

The compound's ethyl ester functionality allows controlled hydrolysis to the corresponding carboxylic acid, enabling systematic SAR exploration around the 2-position. The 7-chloro group provides a halogen handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or serves as a metabolic stability modulator. Qualitative vendor descriptions indicate the compound is used as a key intermediate for CNS-targeted pharmaceutical synthesis [2], complementing its potential in anti-inflammatory programs.

Thermal Stability-Demanding Synthetic Routes and Purification Protocols

With a predicted boiling point of 376.3 °C—approximately 32 °C above the non-chlorinated analog and 11 °C above the methyl ester analog—the target compound offers a wider thermal processing window . This characteristic benefits high-temperature reactions such as ester hydrolysis under reflux, solvent-intensive workups requiring distillation, and preparative-scale purifications where thermal degradation of lower-boiling analogs may limit yield or purity.

Application
Selection Property
Validation Focus
Dual 5-LOX/COX inhibitor lead optimization
Ethyl ester prodrug handle and halogen substitution vector
Target engagement and selectivity profiling
Physicochemical property-driven candidate selection
Chlorine-modulated pKa, density, and thermal profile
pH-dependent solubility and permeability assays
Synthetic SAR building block
Ester hydrolysis and cross-coupling compatibility
Library generation and metabolic stability screening
Thermal stability-demanding synthesis
Elevated boiling point relative to near analogs
Distillation recovery and high-temperature reaction yield
Selection properties are predicted or class-level derived; experimental validation under intended conditions is advised.
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